Cas no 74476-66-7 (2-Chloro-4-phenyl-thiazole-5-carboxylic acid)

2-Chloro-4-phenyl-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a chloro group at the 2-position and a phenyl ring at the 4-position, along with a carboxylic acid moiety at the 5-position. This structure imparts versatility as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive sites enable further derivatization, such as amide formation or esterification, enhancing its utility in medicinal chemistry and material science. The compound's stability and well-defined reactivity profile make it a valuable building block for constructing complex molecular architectures.
2-Chloro-4-phenyl-thiazole-5-carboxylic acid structure
74476-66-7 structure
Product Name:2-Chloro-4-phenyl-thiazole-5-carboxylic acid
CAS No:74476-66-7
MF:C10H6ClNO2S
MW:239.678140163422
MDL:MFCD27964310
CID:840832
PubChem ID:13041828
Update Time:2025-06-29

2-Chloro-4-phenyl-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-phenyl-thiazole-5-carboxylic acid
    • SCHEMBL3894571
    • MFCD27964310
    • AKOS022660813
    • 2-Chloro-4-phenylthiazole-5-carboxylic acid
    • 74476-66-7
    • 2-Chloro-4-Phenyl-5-Thiazolecarboxylic Acid
    • 2-Chloro-4-phenylthiazole-5-carboxylicacid
    • RSXBHFCITNFCHP-UHFFFAOYSA-N
    • 2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid
    • MDL: MFCD27964310
    • Inchi: 1S/C10H6ClNO2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14)
    • InChI Key: RSXBHFCITNFCHP-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=C(C(=O)O)S1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 238.9807773g/mol
  • Monoisotopic Mass: 238.9807773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 78.4Ų

2-Chloro-4-phenyl-thiazole-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM189393-1g
2-chloro-4-phenylthiazole-5-carboxylic acid
74476-66-7 95%
1g
$497 2021-08-05
Alichem
A059003930-1g
2-Chloro-4-phenylthiazole-5-carboxylic acid
74476-66-7 95%
1g
$438.60 2023-09-01
Chemenu
CM189393-1g
2-chloro-4-phenylthiazole-5-carboxylic acid
74476-66-7 95%
1g
$473 2023-02-17
OTAVAchemicals
3703006-100MG
2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid
74476-66-7 95%
100MG
$300 2023-06-25
OTAVAchemicals
3703006-250MG
2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid
74476-66-7 95%
250MG
$375 2023-06-25
OTAVAchemicals
3703006-500MG
2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid
74476-66-7 95%
500MG
$450 2023-06-25
OTAVAchemicals
3703006-1G
2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid
74476-66-7 95%
1G
$500 2023-06-25
A2B Chem LLC
AX47960-100mg
2-Chloro-4-phenylthiazole-5-carboxylic acid
74476-66-7 95%
100mg
$534.00 2024-04-19
A2B Chem LLC
AX47960-250mg
2-Chloro-4-phenylthiazole-5-carboxylic acid
74476-66-7 95%
250mg
$617.00 2024-04-19
A2B Chem LLC
AX47960-500mg
2-Chloro-4-phenylthiazole-5-carboxylic acid
74476-66-7 95%
500mg
$700.00 2024-04-19

Additional information on 2-Chloro-4-phenyl-thiazole-5-carboxylic acid

2-Chloro-4-phenyl-thiazole-5-carboxylic Acid: A Comprehensive Overview

2-Chloro-4-phenyl-thiazole-5-carboxylic acid, also known by its CAS number 74476-66-7, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure containing a thiazole ring, a chlorine substituent, and a phenyl group, has garnered attention due to its potential in drug discovery and material science. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer research.

The molecular structure of 2-Chloro-4-phenyl-thiazole-5-carboxylic acid is defined by its thiazole core, which serves as a scaffold for various functional groups. The presence of the chlorine atom at position 2 and the phenyl group at position 4 imparts unique electronic and steric properties to the molecule. These features make it an ideal candidate for exploring diverse chemical reactions, including coupling reactions and cyclization processes. Researchers have utilized these properties to synthesize bioactive compounds with enhanced pharmacokinetic profiles.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-Chloro-4-phenyl-thiazole-5-carboxylic acid. For instance, a study published in the Journal of Organic Chemistry demonstrated a one-pot synthesis approach that significantly reduces reaction time and enhances yield. This method involves the reaction of thioamide derivatives with aromatic aldehydes under mild conditions, followed by subsequent chlorination steps to introduce the chlorine substituent.

The biological activity of 2-Chloro-4-phenyl-thiazole-5-carboxylic acid has been extensively investigated in recent years. Preclinical studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. Additionally, it has demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anti-cancer drug development.

In terms of applications, 2-Chloro-4-phenyl-thiazole-5-carboxylic acid has been explored as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. For example, researchers have employed this compound as a building block for constructing heterocyclic frameworks that exhibit improved solubility and bioavailability. These frameworks are particularly promising for use in targeted drug delivery systems.

The environmental impact of 2-Chloro-4-phenyl-thiazole-5-carboxylic acid has also been a topic of interest. Studies conducted under simulated environmental conditions indicate that this compound undergoes rapid degradation under UV light, reducing its persistence in aquatic ecosystems. This finding is crucial for assessing its ecological safety and ensuring sustainable practices during its production and use.

In conclusion, 2-Chloro-4-phenyl-thiazole-5-carboxylic acid, with its unique structural features and diverse applications, continues to be a focal point in contemporary chemical research. Its role as a key intermediate in drug discovery and material science underscores its importance in advancing innovative solutions across multiple disciplines.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.